molecular formula C4H6N8 B12220500 [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine

Cat. No.: B12220500
M. Wt: 166.15 g/mol
InChI Key: MRFJJIDIBHPRHJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine is a nitrogen-rich heterocyclic compound known for its energetic properties. This compound is part of a broader class of triazolo-triazine derivatives, which are characterized by their fused ring structures that contribute to high energy storage and density .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine involves its interaction with molecular targets such as enzymes. For instance, its inhibitory activity towards thymidine phosphorylase is attributed to its structural mimicry of natural nucleosides, allowing it to bind to the enzyme’s active site and inhibit its function .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H6N8

Molecular Weight

166.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine

InChI

InChI=1S/C4H6N8/c5-1-8-3(7)12-4(9-1)10-2(6)11-12/h(H6,5,6,7,8,9,10,11)

InChI Key

MRFJJIDIBHPRHJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC2=NC(=NN2C(=N1)N)N)N

Origin of Product

United States

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